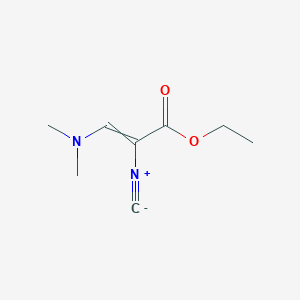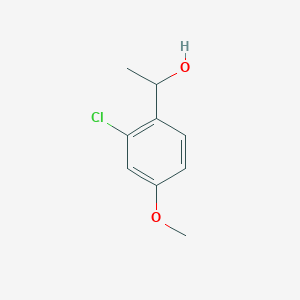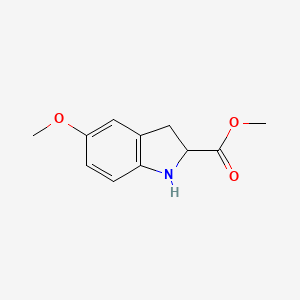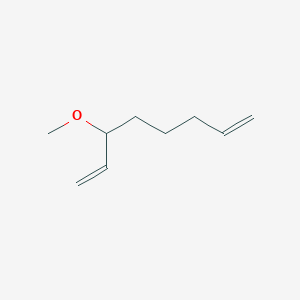
Propanediamide, 2-hydroxy-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanediamide, 2-hydroxy-2-phenyl- is an organic compound with the molecular formula C9H10N2O3 It is a derivative of malonamide, featuring a phenyl group and a hydroxyl group attached to the central carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Propanediamide, 2-hydroxy-2-phenyl- typically involves the oxidation of a precursor compound. One method involves oxidizing a compound of formula I to obtain the desired product . The reaction conditions for this process include the use of specific oxidizing agents and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of Propanediamide, 2-hydroxy-2-phenyl- may involve large-scale oxidation reactions with optimized conditions to maximize efficiency and minimize costs. The process is designed to be scalable and reproducible, ensuring consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Propanediamide, 2-hydroxy-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Propanediamide, 2-hydroxy-2-phenyl- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of Propanediamide, 2-hydroxy-2-phenyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and phenyl groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Propanediamide, 2-hydroxy-2-phenyl- include other derivatives of malonamide and phenyl-substituted amides. Examples include:
- 2-Hydroxy-2-phenylacetamide
- 2-Hydroxy-2-phenylpropionamide
Uniqueness
What sets Propanediamide, 2-hydroxy-2-phenyl- apart is its unique combination of a hydroxyl group and a phenyl group attached to the central carbon atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
53696-75-6 |
|---|---|
Molekularformel |
C9H10N2O3 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
2-hydroxy-2-phenylpropanediamide |
InChI |
InChI=1S/C9H10N2O3/c10-7(12)9(14,8(11)13)6-4-2-1-3-5-6/h1-5,14H,(H2,10,12)(H2,11,13) |
InChI-Schlüssel |
YMKZMFRZWYGCDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)N)(C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide](/img/structure/B8561755.png)




![7-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B8561817.png)





